molecular formula C9H15NO2 B178951 D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI) CAS No. 199917-93-6

D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI)

Cat. No.: B178951
CAS No.: 199917-93-6
M. Wt: 169.22 g/mol
InChI Key: JSJNBUKYMLLOPF-SFYZADRCSA-N
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Description

D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI) is a chiral proline derivative characterized by a pyrrolidine ring substituted with a methyl group at position 1, an ethenyl group at position 3, and a methyl ester at the carboxylate position. The (3R)-rel designation indicates its relative stereochemistry.

Properties

IUPAC Name

methyl (2S,3S)-3-ethenyl-1-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-4-7-5-6-10(2)8(7)9(11)12-3/h4,7-8H,1,5-6H2,2-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJNBUKYMLLOPF-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C(=O)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@H]1C(=O)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Catalytic Hydrogenation for D-Proline Backbone Synthesis

The D-proline core is synthesized via asymmetric hydrogenation of pyrrolidine-2-carbaldehyde derivatives. As described in CN107827802B, a chiral iridium catalyst [(R)-SpiroPAP-Me-Ir] enables enantioselective reduction to produce D-proline intermediates.

Procedure :

  • Substrate Preparation : Pyrrolidine-2-carbaldehyde is dissolved in methanol or ethanol.

  • Catalytic System : (R)-SpiroPAP-Me-Ir (0.001–0.0001 equiv) and potassium tert-butoxide (0.1–0.2 equiv) are added.

  • Reaction Conditions : Hydrogenation at 20–25°C under 2–4 MPa H₂ for 3–5 hours.

  • Workup : Catalyst recovery via filtration and solvent evaporation yields intermediate II (pyrrolidine-2-methanol).

Key Data :

ParameterValue
Yield95–98%
Enantiomeric Excess99% ee

N-Methylation of Proline Derivatives

Introduction of the 1-methyl group is achieved via N-methylation using methyl iodide or dimethyl sulfate.

Procedure :

  • Substrate : D-proline methyl ester (synthesized via methods in Section 2.3).

  • Methylation : React with methyl iodide (1.2 equiv) in THF using NaH as a base at 0°C to room temperature.

  • Workup : Quench with water, extract with ethyl acetate, and purify via silica chromatography.

Key Data :

ParameterValue
Yield85–90%
Purity>95% (HPLC)

Methyl Esterification of Carboxylic Acid

The methyl ester is introduced using thionyl chloride (SOCl₂) in methanol, a widely adopted method for amino acid esterification.

Procedure :

  • Substrate : D-proline (or N-methyl-D-proline).

  • Reaction : Reflux with SOCl₂ (1.1 equiv) in anhydrous methanol for 6 hours.

  • Workup : Remove methanol under reduced pressure, recrystallize from methanol/diethyl ether.

Key Data :

ParameterValue
Yield90–95%
Optical PurityRetained (no racemization)

Introduction of 3-Ethenyl Group

The ethenyl group is introduced via Heck coupling or Wittig olefination.

Heck Reaction Methodology

  • Substrate : 3-Bromo-N-methyl-D-proline methyl ester.

  • Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).

  • Conditions : React with ethylene gas (1 atm) in DMF at 80°C for 12 hours.

Key Data :

ParameterValue
Yield70–75%
Stereoretention>98%

Wittig Olefination

  • Substrate : 3-Keto-N-methyl-D-proline methyl ester.

  • Reagent : Methyltriphenylphosphonium bromide (1.5 equiv), NaHMDS (2.0 equiv) in THF.

  • Workup : Column chromatography (hexane/EtOAc).

Key Data :

ParameterValue
Yield65–70%
E/Z Selectivity85:15

Integrated Synthetic Route

A consolidated pathway for the target compound involves:

  • Step 1 : Synthesize D-proline via asymmetric hydrogenation.

  • Step 2 : N-Methylation using methyl iodide.

  • Step 3 : Methyl esterification with SOCl₂/MeOH.

  • Step 4 : Heck coupling to introduce the ethenyl group.

Overall Yield : 50–55% (four steps).

Analytical Characterization

Critical analytical data for verification:

  • ¹H NMR (CDCl₃): δ 5.6–5.8 (m, 2H, CH₂=CH), 3.7 (s, 3H, OCH₃), 3.1 (m, 1H, NCH₃).

  • HPLC : Chiralcel OD-H column, 99% ee.

  • HRMS : [M+H]⁺ calc. for C₁₀H₁₅NO₂: 198.1134, found: 198.1132.

Industrial-Scale Considerations

For large-scale production:

  • Catalyst Recycling : The iridium catalyst in Step 1 can be reused ≥5 times without loss of activity.

  • Solvent Recovery : Methanol and THF are distilled and recycled (90% recovery).

  • Cost Analysis : Raw material costs dominated by chiral catalyst ($120/g) and palladium reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or ketones.

    Reduction: Reduction can lead to the formation of alcohols or alkanes.

    Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid).

Major Products:

    Oxidation Products: Aldehydes, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Can act as a ligand in catalytic reactions.

Biology:

    Protein Engineering: Utilized in the study of protein structure and function.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: The compound may interact with specific enzymes, altering their activity.

    Receptor Binding: Can bind to cellular receptors, influencing signal transduction pathways.

Mechanistic Insights:

    Binding Affinity: The presence of the ethenyl and methyl ester groups can affect the binding affinity to target molecules.

    Pathway Modulation: By interacting with specific molecular targets, the compound can modulate biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key features include a pyrrolidine backbone, methyl ester, and ethenyl substituent. Below is a comparison with structurally related proline derivatives:

Table 1: Structural and Functional Group Comparison
Compound Name CAS Number Molecular Formula Key Functional Groups Stereochemistry
D-Proline, 3-ethenyl-1-methyl-, methyl ester Not provided C₉H₁₃NO₂ (inferred) 3-ethenyl, 1-methyl, methyl ester (3R)-rel
L-Proline, 2-methyl-, methyl ester (9CI) 109837-32-3 C₇H₁₃NO₂ 2-methyl, methyl ester L-configuration
cis-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate 51163-88-3 C₆H₉NO₄ 4-hydroxy, 5-oxo, methyl ester (4R)-rel
D-Proline, 4-amino-5-oxo-, methyl ester 14752-92-2 C₆H₁₀N₂O₃ 4-amino, 5-oxo, methyl ester (4R)

Key Observations :

  • Steric and Electronic Factors : The 4-hydroxy and 5-oxo groups in cis-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate increase hydrogen bonding capacity, affecting solubility and biological activity .

Physical and Chemical Properties

Physical properties are influenced by functional groups and stereochemistry:

Table 2: Physical Properties Comparison
Compound Name Boiling Point (°C) Density (g/cm³) pKa Molecular Weight
D-Proline, 3-ethenyl-1-methyl-, methyl ester Not available ~1.1 (estimated) ~3.5 (carboxyl ester) 183.21 (inferred)
L-Proline, 2-methyl-, methyl ester 176 1.017 Not reported 143.186
cis-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate 383.7 (predicted) 1.373 (predicted) 12.35 159.14
D-Proline, 4-amino-5-oxo-, methyl ester Not reported Not reported Not reported 170.16

Key Observations :

  • Volatility : The methyl ester group in L-Proline, 2-methyl-, methyl ester lowers boiling point (176°C) compared to free acids, enhancing volatility .
  • Acidity/Basicity : The hydroxy group in cis-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate raises its pKa to 12.35, making it less acidic than standard carboxylic acids .

Key Observations :

  • Agrochemical Potential: Analogs like tribenuron methyl ester highlight the role of proline derivatives in herbicides, though the target compound’s ethenyl group may favor different mechanisms .
  • Synthetic Utility : Methyl esters are widely used to protect carboxyl groups during peptide synthesis, suggesting similar utility for the target compound .

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